molecular formula C22H22N4O4S B11266388 1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B11266388
M. Wt: 438.5 g/mol
InChI Key: XEDWNHZZRGJCBS-UHFFFAOYSA-N
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Description

1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, a benzofuran ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridine and oxadiazole rings, followed by their integration into the benzofuran framework. The final step involves the sulfonylation and azepane ring formation. Common reagents used in these reactions include bromoketones, 2-aminopyridines, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H22N4O4S/c1-15-17-14-16(31(27,28)26-12-6-2-3-7-13-26)9-10-19(17)29-20(15)22-24-21(25-30-22)18-8-4-5-11-23-18/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3

InChI Key

XEDWNHZZRGJCBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=N5

Origin of Product

United States

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